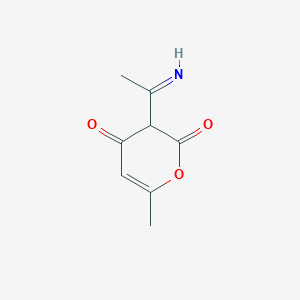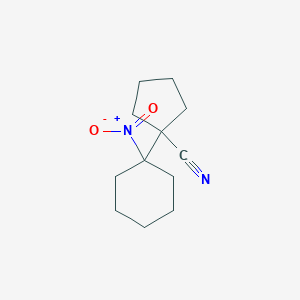![molecular formula C10H6N4O B14394960 pyrimido[4,5-c]cinnolin-1(2H)-one CAS No. 87954-02-7](/img/structure/B14394960.png)
pyrimido[4,5-c]cinnolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido[4,5-c]cinnolin-1(2H)-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound belongs to the class of fused pyrimidines, which are known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-c]cinnolin-1(2H)-one typically involves the condensation of 4-aminocinnoline-3-carboxamide with triethyl orthoformate and acetic anhydride . This reaction yields the corresponding pyrimido[5,4-c]cinnolin-3H-4-ones. Another method involves the reaction of 4-aminocinnoline-3-carboxamide with araldehydes to produce 2-arylpyrimidocinnolines .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimido[4,5-c]cinnolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the this compound core.
Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP (tert-Butyl hydroperoxide) for oxidative synthesis , reducing agents for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic anhydride .
Major Products Formed
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism by which pyrimido[4,5-c]cinnolin-1(2H)-one exerts its effects is primarily through its ability to intercalate with DNA. This intercalation can disrupt the normal function of DNA, leading to cytotoxic effects in cancer cells . The compound’s structure allows it to fit between the base pairs of DNA, interfering with replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Pyrimido[4,5-c]cinnolin-1(2H)-one can be compared with other similar compounds, such as pyrimido[5,4-c]quinoline and pyrimido[5,4-c]cinnoline derivatives . These compounds share a similar fused pyrimidine structure but differ in their specific substituents and biological activities. This compound is unique due to its specific intercalating properties and potential cytotoxic effects .
List of Similar Compounds
- Pyrimido[5,4-c]quinoline
- Pyrimido[5,4-c]cinnoline
- Triazepino[7,6-c]cinnoline
Eigenschaften
CAS-Nummer |
87954-02-7 |
|---|---|
Molekularformel |
C10H6N4O |
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
2H-pyrimido[4,5-c]cinnolin-1-one |
InChI |
InChI=1S/C10H6N4O/c15-10-8-6-3-1-2-4-7(6)13-14-9(8)11-5-12-10/h1-5H,(H,11,12,14,15) |
InChI-Schlüssel |
FNPONNZOTXPNPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N=CNC3=O)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-[(Benzenesulfonyl)amino]-N-hexyl-2-(hexylimino)acetamide](/img/structure/B14394886.png)
![N-{4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]phenyl}acetamide](/img/structure/B14394887.png)




![9-(1-Hydroxyethyl)-10,11b-dimethyl-2,3,4,4a,5,6,6a,6b,7,8,10a,11,11a,11b-tetradecahydro-1h-benzo[a]fluoren-3-ol](/img/structure/B14394905.png)





![N-{[3-(Propan-2-yl)phenyl]methyl}glycine](/img/structure/B14394946.png)

